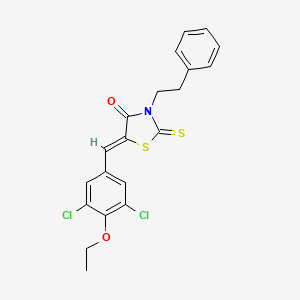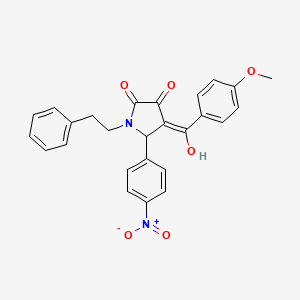![molecular formula C18H23N3O2 B5495617 N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5495617.png)
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide, also known as CPI-455, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPI-455 belongs to a class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer and anti-inflammatory effects.
Wirkmechanismus
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and HDAC inhibitors like N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide can alter the expression of genes involved in cancer and inflammation. In addition to its effects on HDACs, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has also been shown to inhibit the activity of other enzymes involved in cancer and inflammation, including DNA methyltransferases and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide induces cell cycle arrest and apoptosis, which leads to cell death. In addition, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inflammation is a complex process that involves the activation of immune cells and the production of pro-inflammatory cytokines. N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to reduce the production of cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide in lab experiments is its specificity for HDACs and other enzymes involved in cancer and inflammation. This specificity allows researchers to study the effects of HDAC inhibition without interfering with other cellular processes. However, one limitation of using N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is its potential toxicity. HDAC inhibitors have been shown to have toxic effects on normal cells, and N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide may have similar effects. In addition, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide may have off-target effects that could interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide. One area of interest is the development of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide derivatives with improved specificity and reduced toxicity. Another area of interest is the combination of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. In addition, further research is needed to understand the mechanisms by which N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide exerts its anti-inflammatory effects and to identify potential applications in the treatment of inflammatory diseases. Overall, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is a promising compound with potential therapeutic applications in cancer and inflammation research.
Synthesemethoden
The synthesis of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the introduction of the cyclopentyl group. The final product is obtained through a reaction between the imidazole compound and acetic anhydride. The synthesis of N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been studied extensively in preclinical models of cancer and inflammation. In cancer research, N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, prostate, and colon cancer. Inflammation is a key component of many diseases, including autoimmune disorders and neurodegenerative diseases. N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-cyclopentyloxyphenyl)imidazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14(22)19-9-11-21-12-10-20-18(21)15-5-4-8-17(13-15)23-16-6-2-3-7-16/h4-5,8,10,12-13,16H,2-3,6-7,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZUUGNNXOYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1C2=CC(=CC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495543.png)
![N-ethyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5495554.png)
![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5495585.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![5-{[1-(5-ethoxy-2-furoyl)piperidin-4-yl]methyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5495592.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
![1-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5495597.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5495612.png)

![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)